molecular formula C9H14ClNO B1520450 4-[(Ethylamino)methyl]phenol hydrochloride CAS No. 33597-20-5

4-[(Ethylamino)methyl]phenol hydrochloride

Cat. No. B1520450
CAS RN: 33597-20-5
M. Wt: 187.66 g/mol
InChI Key: PYRBABFACVYJFH-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methyl]phenol hydrochloride is a chemical compound with the CAS Number 33597-20-5 . It has a molecular weight of 187.67 . This compound is used in scientific research and has applications in various fields, including pharmaceuticals, organic synthesis, and analytical chemistry.


Molecular Structure Analysis

The InChI code for 4-[(Ethylamino)methyl]phenol hydrochloride is 1S/C9H13NO.ClH/c1-2-10-7-8-3-5-9(11)6-4-8;/h3-6,10-11H,2,7H2,1H3;1H . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-[(Ethylamino)methyl]phenol hydrochloride is a powder with a melting point of 180-181°C .

Scientific Research Applications

Cyclization-Activated Prodrugs

A study explored the use of basic carbamates of 4-hydroxyanisole, closely related to 4-[(Ethylamino)methyl]phenol hydrochloride, as cyclization-activated prodrugs. These carbamates released 4-hydroxyanisole under specific conditions, showcasing an innovative approach where active drugs are generated through a predictable intramolecular cyclization-elimination reaction, independent of enzymatic cleavage (Saari et al., 1990).

Interaction with Hormone Receptors

Another study investigated the effects of phenols, including compounds structurally similar to 4-[(Ethylamino)methyl]phenol hydrochloride, on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). These substances, widely used in the plastic industry, showed significant effects on both receptors, suggesting potential implications for human health (Krüger et al., 2008).

Environmental Biodegradation

Research into the biodegradation of certain pesticides noted the role of pH in the process. The study provides insights into how similar phenolic compounds, such as 4-[(Ethylamino)methyl]phenol hydrochloride, might interact with environmental factors during degradation (Singh et al., 2003).

Chemical Synthesis and Characterization

A research article focused on the synthesis and characterization of Schiff bases, which are compounds involving a phenol component. Such studies are relevant for understanding the chemical behavior and potential applications of 4-[(Ethylamino)methyl]phenol hydrochloride in various fields, including medicinal chemistry (Uddin et al., 2020).

Phytoremediation

Advancements in phytoremediation, the use of plants to clean contaminated environments, have been researched extensively. This approach may be applicable for the removal of phenolic compounds like 4-[(Ethylamino)methyl]phenol hydrochloride from soils and water bodies, enhancing environmental sustainability (Dietz & Schnoor, 2001).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(ethylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-2-10-7-8-3-5-9(11)6-4-8;/h3-6,10-11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRBABFACVYJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Ethylamino)methyl]phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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